molecular formula C7H4N2O3 B1500774 Oxazolo[4,5-C]pyridine-6-carboxylic acid CAS No. 711084-61-6

Oxazolo[4,5-C]pyridine-6-carboxylic acid

Cat. No.: B1500774
CAS No.: 711084-61-6
M. Wt: 164.12 g/mol
InChI Key: KZXKDVZWOVZNAV-UHFFFAOYSA-N
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Description

Oxazolo[4,5-C]pyridine-6-carboxylic acid (CAS: 711084-61-6) is a fused heterocyclic compound containing an oxazole ring fused to a pyridine ring at positions 4,5-C, with a carboxylic acid substituent at position 4. Its molecular formula is C₇H₄N₂O₃, and it is stored under dry, cool conditions (2–8°C) due to its sensitivity .

Properties

CAS No.

711084-61-6

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

IUPAC Name

[1,3]oxazolo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C7H4N2O3/c10-7(11)4-1-6-5(2-8-4)9-3-12-6/h1-3H,(H,10,11)

InChI Key

KZXKDVZWOVZNAV-UHFFFAOYSA-N

SMILES

C1=C2C(=CN=C1C(=O)O)N=CO2

Canonical SMILES

C1=C2C(=CN=C1C(=O)O)N=CO2

Origin of Product

United States

Comparison with Similar Compounds

Spinacine (4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid)

  • Structural Differences : Spinacine is a partially saturated derivative, with a tetrahydroimidazopyridine core, differing from the fully aromatic oxazole-pyridine system in Oxazolo[4,5-C]pyridine-6-carboxylic acid.
  • Bioactivity : Spinacine exhibits conformational rigidity and amphionic properties, making it a mimic of histidine in metal-ion complexation studies. It has been evaluated as a carbonic anhydrase (CA) activator, showing moderate activity (Kₐ = 8–10 µM) . X-ray studies confirm its tautomeric form with the N(3) protonated, influencing its binding interactions .
  • Synthesis : Spinacine is synthesized via Pictet-Spengler reactions involving histidine and aldehydes, followed by aromatization .

Thiazolo[4,5-C]pyridine-6-carboxylic Acid

  • Structural Differences : The oxazole ring is replaced with a thiazole (sulfur instead of oxygen), altering electronic properties. Molecular formula: C₇H₄N₂O₂S .

Imidazo[4,5-c]pyridine Derivatives

  • Examples :
    • 3H-Imidazo[4,5-c]pyridine-6-carboxylic acid methyl ester (CAS: 82523-07-7): An ester derivative with improved membrane permeability due to the methyl group .
    • (S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid : A dimethylated, tetrahydro variant studied for its stereochemical impact on CA activation .
  • Bioactivity : These derivatives are explored for enzyme modulation, with substituents like methyl groups enhancing selectivity for specific biological targets .

Oxazolo[4,5-d]pyrimidines

  • Structural Differences : Pyrimidine replaces pyridine in the fused system.
  • Bioactivity: These compounds inhibit fatty acid amide hydrolase (FAAH) and monoglyceride lipase (MAGL), with anticancer and antiviral activities reported .

Comparative Data Table

Compound Molecular Formula Core Structure Key Features Bioactivity/Applications References
This compound C₇H₄N₂O₃ Oxazole + pyridine Aromatic, carboxylic acid substituent Limited direct data; analogs show antiviral potential
Spinacine C₇H₁₀N₃O₂ Tetrahydroimidazopyridine Amphionic, histidine mimic Carbonic anhydrase activation
Thiazolo[4,5-C]pyridine-6-carboxylic acid C₇H₄N₂O₂S Thiazole + pyridine Sulfur enhances lipophilicity Not reported; structural interest
3H-Imidazo[4,5-c]pyridine-6-carboxylic acid methyl ester C₈H₇N₃O₂ Imidazole + pyridine Ester improves bioavailability Enzyme modulation studies
Oxazolo[4,5-d]pyrimidines Varies Oxazole + pyrimidine Broad bioactivity Anticancer, antiviral, FAAH/MAGL inhibition

Key Research Findings

  • Conformational Flexibility : Spinacine’s tetrahydro core allows adaptive binding to enzymes like CA, whereas aromatic systems (e.g., this compound) may exhibit rigid, target-specific interactions .
  • Electronic Effects : Thiazolo analogs’ sulfur atom could enhance binding to cysteine-rich enzyme pockets compared to oxazole’s oxygen .
  • Synthetic Accessibility : Oxazole-pyridine derivatives are synthesized via chlorination and amine substitution, while spinacine requires multi-step cyclization and aromatization .

Preparation Methods

Cyclization Using Polyphosphoric Acid Esters (PPSE) or Polyphosphoric Acid (PPA)

A widely employed method involves heating 2-amino-3-hydroxypyridine derivatives with carboxylic acids in the presence of polyphosphoric acid trimethylsilyl ester (PPSE) or polyphosphoric acid (PPA) at elevated temperatures (around 130–200°C). This promotes intramolecular cyclodehydration to form the oxazole ring fused to the pyridine nucleus.

  • Example: Heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in PPSE at 200°C for 3 hours yields the oxazolo[4,5-b]pyridine derivative in 93% yield.

  • The reaction mechanism involves activation of the carboxylic acid group by PPSE/PPA, facilitating nucleophilic attack by the amino and hydroxyl groups on the pyridine ring to form the oxazole ring.

Use of Acid Chlorides or Dithioketals

Earlier methods utilized acid chlorides or dithioketal derivatives reacting with 2-amino-3-hydroxypyridine under basic conditions to induce cyclization, but these approaches often required harsher conditions and gave lower selectivity.

Triflylpyridinium Reagent-Mediated Synthesis from Carboxylic Acids

A novel and highly efficient approach reported recently involves the use of a triflylpyridinium reagent to convert carboxylic acids directly into 4,5-disubstituted oxazoles via in situ generated acylpyridinium salts. This method proceeds under mild conditions with broad substrate scope and functional group tolerance.

  • Procedure: Carboxylic acid, DMAP, and triflylpyridinium salt are mixed in dichloromethane under nitrogen, followed by addition of isocyanides and heating at 40°C for 30 minutes. The product is isolated by extraction and chromatography.

  • This strategy allows scalable synthesis and has been demonstrated for various substrates, though specific application to this compound requires adaptation.

Representative Experimental Data and Yields

Step/Reaction Conditions Yield (%) Notes
Bromination of oxazolo[4,5-b]pyridinone Br2, DMF, room temperature, 2 h 90 Precursor to 2-amino-5-bromo-3-hydroxypyridine
Hydrolysis of oxazolone ring 10% NaOH, reflux, 8 h 94 Provides 2-amino-5-bromo-3-hydroxypyridine
Cyclization with 4-cyanobenzoic acid PPSE, 200°C, 3 h 93 Formation of oxazolo[4,5-b]pyridine derivative
Heck reaction with methyl acrylate Pd(OAc)2, tri-o-tolylphosphine, DMF, reflux, 24 h 74 Introduction of acrylate substituent
Hydrogenation of double bond H2, Pd/C, 3 atm, DMF, 2 days 88 Saturation of acrylate double bond
Reduction of cyano group H2, Raney Ni, 35 atm, DMF, 2 days 100 Conversion to primary amine

Data adapted and compiled from detailed synthetic studies

Notes on Reaction Conditions and Optimization

  • Temperature: High temperatures (130–200°C) are often required for cyclization with PPSE or PPA, but milder conditions (~40°C) are possible using triflylpyridinium reagents.

  • Solvents: Dichloromethane (DCM) is common for triflylpyridinium-mediated reactions, while DMF is preferred for Heck reactions and hydrogenations.

  • Catalysts: Palladium catalysts are essential for Heck coupling; Pd/C or Raney Ni are used for hydrogenation and nitrile reduction.

  • Functional Group Tolerance: The triflylpyridinium reagent method shows good tolerance to sensitive groups, expanding substrate scope.

Mechanistic Insights

  • The PPSE/PPA-mediated cyclization likely proceeds via activation of the carboxylic acid to a more electrophilic species, facilitating nucleophilic attack by the amino and hydroxyl groups on the pyridine to form the oxazole ring.

  • The triflylpyridinium reagent forms an acylpyridinium intermediate that reacts with isocyanides to build the oxazole ring via a [3+2] cycloaddition pathway.

  • Heck coupling introduces unsaturation and functional groups on the pyridine ring that can be further manipulated to yield the carboxylic acid functionality.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
PPSE/PPA Cyclization PPSE or PPA, 130–200°C, aromatic/aliphatic acids High yields, well-established High temperature, harsh conditions
Acid Chloride/Dithioketal Route Acid chlorides/dithioketals, basic medium Direct cyclization Lower selectivity, harsher steps
Triflylpyridinium Reagent Triflylpyridinium salt, DMAP, DCM, isocyanides Mild conditions, scalable, broad scope Requires specialized reagent
Heck Reaction Pd(OAc)2, tri-o-tolylphosphine, DMF, reflux Efficient functionalization Requires Pd catalyst, long reaction times
Hydrogenation/Reduction Pd/C or Raney Ni, H2, DMF Clean reductions, high yields Requires high pressure and long times

Q & A

Q. Advanced

  • Enzyme inhibition assays : Test against targets like fatty acid amide hydrolase (FAAH) or viral proteases using fluorogenic substrates .
  • Receptor profiling : Radioligand binding assays (e.g., angiotensin AT2 receptors) to identify interaction sites .
  • Transcriptomic analysis : RNA-seq or qPCR to track downstream gene expression changes in treated cells .

What analytical techniques are recommended for assessing purity and stability of this compound?

Q. Basic

  • HPLC : With UV detection (λ = 254 nm) and C18 columns to quantify impurities (<2%).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability and decomposition thresholds.
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks to predict shelf life .

What strategies enhance the bioavailability of this compound without compromising activity?

Q. Advanced

  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability, with hydrolysis in vivo restoring activity .
  • Co-crystallization : With cyclodextrins or lipids to enhance aqueous solubility.
  • SAR studies : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-position to balance lipophilicity and potency .

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